1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Overview
Description
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a methyl group at the 1-position of the pyrazole ring and a carboxylic acid group at the 3-position of the pyridine ring.
Mechanism of Action
Target of Action
Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied and are known to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .
Mode of Action
Compounds within the pyrazolo[3,4-b]pyridine family are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with enzymes and receptors involved in purine metabolism and signaling .
Result of Action
Other pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit various biological activities, suggesting that this compound may also have potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization to form the pyrazolopyridine core . Another approach involves the use of substituted pyridines and hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates, which then undergo 1,3-dipolar cycloaddition with ethyl propionate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are typically based on scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient cyclization and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid include:
1H-pyrazolo[3,4-b]quinolines: These compounds share a similar fused ring system but with a quinoline ring instead of a pyridine ring.
1H-pyrrolo[2,3-b]pyridines: These derivatives have a pyrrole ring fused to a pyridine ring and exhibit similar biological activities.
Pyrazolo[1,5-a]pyridine-3-carboxylates: These compounds have a similar core structure but differ in the position and nature of substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position and the carboxylic acid group at the 3-position of the pyridine ring contribute to its specific interactions with molecular targets and its potential as a therapeutic agent .
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-5(3-2-4-9-7)6(10-11)8(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYUZRHWLFJDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556421 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-09-5 | |
Record name | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50556421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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